
2,4-Dibromo-8-nitroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dibromo-8-nitroquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, materials science, and organic synthesis
Métodos De Preparación
The synthesis of 2,4-Dibromo-8-nitroquinoline typically involves the bromination and nitration of quinoline derivatives. One common method includes the reaction of quinoline with bromine in the presence of a catalyst to introduce bromine atoms at the 2 and 4 positions. This is followed by nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 8 position .
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. These methods often use continuous flow reactors and automated systems to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
2,4-Dibromo-8-nitroquinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include organolithium or Grignard reagents.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, using palladium catalysts and boronic acids.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 2,4-dibromo-8-aminoquinoline, while substitution of bromine atoms can yield a variety of functionalized quinoline derivatives.
Aplicaciones Científicas De Investigación
2,4-Dibromo-8-nitroquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2,4-Dibromo-8-nitroquinoline depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can damage cellular components, leading to antimicrobial or anticancer effects . The bromine atoms can also participate in halogen bonding, influencing the compound’s binding affinity to its molecular targets.
Comparación Con Compuestos Similares
2,4-Dibromo-8-nitroquinoline can be compared to other quinoline derivatives such as:
8-Nitroquinoline: Lacks the bromine atoms, making it less reactive in certain substitution reactions.
2,4-Dibromoquinoline: Lacks the nitro group, reducing its potential biological activity.
8-Bromoquinoline: Contains only one bromine atom, limiting its versatility in synthetic applications.
The presence of both bromine and nitro groups in this compound makes it unique, offering a combination of reactivity and potential biological activity that is not found in other similar compounds.
Propiedades
Fórmula molecular |
C9H4Br2N2O2 |
|---|---|
Peso molecular |
331.95 g/mol |
Nombre IUPAC |
2,4-dibromo-8-nitroquinoline |
InChI |
InChI=1S/C9H4Br2N2O2/c10-6-4-8(11)12-9-5(6)2-1-3-7(9)13(14)15/h1-4H |
Clave InChI |
CTPGKWJTUPPPTD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(C=C2Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


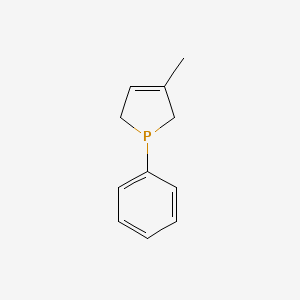
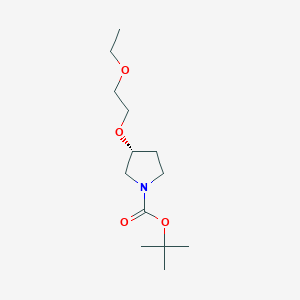

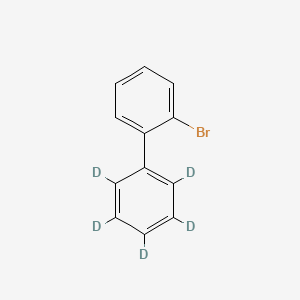

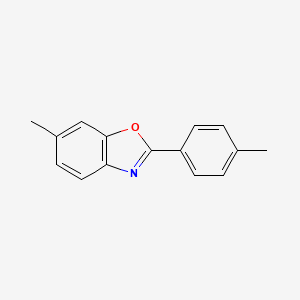
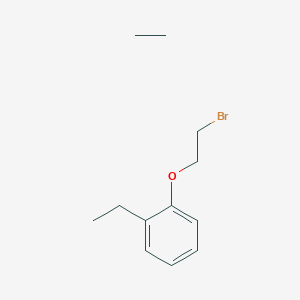

![[(10R,13S)-17-iodo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12819376.png)
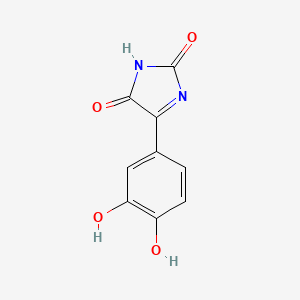
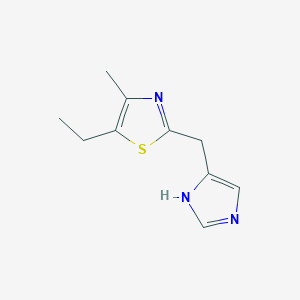

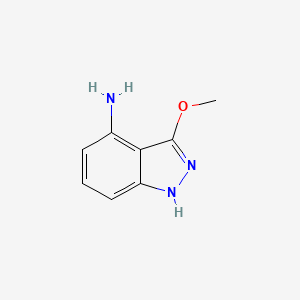
![sodium;[(4R,4aS,7aR,12bS)-9-methoxy-3-methyl-7-oxo-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl] 2-[2-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl phosphate](/img/structure/B12819428.png)
